molecular formula C11H13NO B2833384 2,2-Dimethyl-3-pyridin-3-ylcyclobutan-1-one CAS No. 1518211-59-0

2,2-Dimethyl-3-pyridin-3-ylcyclobutan-1-one

Cat. No.: B2833384
CAS No.: 1518211-59-0
M. Wt: 175.231
InChI Key: SAQKSTYREJQRTL-UHFFFAOYSA-N
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Description

2,2-Dimethyl-3-pyridin-3-ylcyclobutan-1-one is an organic compound characterized by a cyclobutanone ring substituted with a pyridinyl group and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-3-pyridin-3-ylcyclobutan-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-pyridylacetonitrile with isobutyryl chloride in the presence of a base, followed by cyclization to form the cyclobutanone ring. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential in industrial settings to produce the compound at a commercial scale .

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-3-pyridin-3-ylcyclobutan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2-Dimethyl-3-pyridin-3-ylcyclobutan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-3-pyridin-3-ylcyclobutan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, it may inhibit key enzymes involved in bacterial cell wall synthesis .

Comparison with Similar Compounds

Similar Compounds

    3,3-Dimethyl-1-(pyridin-3-yl)butan-2-one: Similar structure but with a butanone ring instead of a cyclobutanone ring.

    2,2-Dimethyl-3-(pyridin-2-yl)cyclobutan-1-one: Similar structure but with the pyridinyl group at a different position.

Uniqueness

2,2-Dimethyl-3-pyridin-3-ylcyclobutan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyclobutanone ring provides a rigid framework that can influence its reactivity and interactions with biological targets .

Properties

IUPAC Name

2,2-dimethyl-3-pyridin-3-ylcyclobutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c1-11(2)9(6-10(11)13)8-4-3-5-12-7-8/h3-5,7,9H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAQKSTYREJQRTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CC1=O)C2=CN=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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